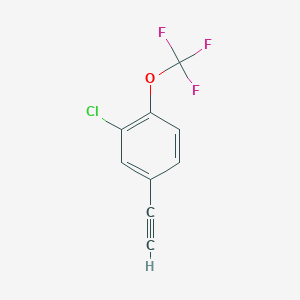
2'-Deoxy-5'-O-DMT-N2-ethylguanosine 3'-CE phosphoramidite
Overview
Description
2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite: is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and medicinal chemistry due to its role in the creation of modified RNA and DNA sequences. The compound’s structure includes a deoxyribose sugar, a guanine base modified with an N2-ethyl group, and a dimethoxytrityl (DMT) protecting group at the 5’ position, along with a 3’-cyanoethyl (CE) phosphoramidite group.
Mechanism of Action
Target of Action
The primary target of 2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite is the synthesis of modified oligonucleotides . It acts as a building block in this process, aiding in the modification of RNA .
Mode of Action
2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite interacts with its targets by precisely conjugating N2-ethylguanosine and providing DMT protection on the 5’-end . This interaction leads to the activation of deoxyribonucleosides and ribonucleosides, which may further activate their respective polymerases .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of modified oligonucleotides . The activation of deoxyribonucleosides and ribonucleosides can lead to changes in these pathways, potentially influencing the synthesis and function of RNA .
Result of Action
The molecular and cellular effects of 2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite’s action include the potential for targeted drug delivery and treatment of diseases like cancer and viral infections . Its role in activating deoxyribonucleosides and ribonucleosides could also lead to changes in RNA synthesis and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite involves several key steps:
Protection of the Guanine Base: The guanine base is first protected with an N2-ethyl group to prevent unwanted reactions during subsequent steps.
Attachment of the DMT Group: The 5’-hydroxyl group of the deoxyribose sugar is protected with a dimethoxytrityl (DMT) group.
Formation of the Phosphoramidite: The 3’-hydroxyl group is then converted to a 3’-cyanoethyl (CE) phosphoramidite group.
Industrial Production Methods: Industrial production of this compound typically involves automated synthesizers that can handle the multiple protection and deprotection steps efficiently. The process is optimized for high yield and purity, often involving column chromatography for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group, which is a crucial step in oligonucleotide synthesis.
Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions:
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Trichloroacetic acid (TCA) in dichloromethane for DMT removal.
Major Products:
Oxidation: Formation of a phosphate group.
Deprotection: Exposure of the 5’-hydroxyl group.
Scientific Research Applications
Chemistry:
- Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.
Biology:
- Plays a role in the study of gene expression and regulation by enabling the creation of modified RNA sequences.
Medicine:
- Utilized in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene therapy and treatment of genetic disorders.
Industry:
- Employed in the production of diagnostic tools and molecular probes.
Comparison with Similar Compounds
- 2’-Deoxy-5’-O-DMT-N2-isobutyrylguanosine 3’-CE phosphoramidite
- 2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite
- 5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite
Uniqueness:
- The N2-ethyl modification in 2’-Deoxy-5’-O-DMT-N2-ethylguanosine 3’-CE phosphoramidite provides enhanced stability and binding affinity compared to other modifications like N2-isobutyryl or N2-methyl groups.
- The combination of DMT and CE groups allows for efficient synthesis and incorporation into oligonucleotides, making it a versatile tool in molecular biology and medicinal chemistry.
Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N7O7P/c1-8-44-41-46-39-38(40(50)47-41)45-27-48(39)37-25-35(56-57(54-24-12-23-43)49(28(2)3)29(4)5)36(55-37)26-53-42(30-13-10-9-11-14-30,31-15-19-33(51-6)20-16-31)32-17-21-34(52-7)22-18-32/h9-11,13-22,27-29,35-37H,8,12,24-26H2,1-7H3,(H2,44,46,47,50)/t35-,36+,37+,57?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFUQAJFTZKDA-VTMKYEHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N7O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


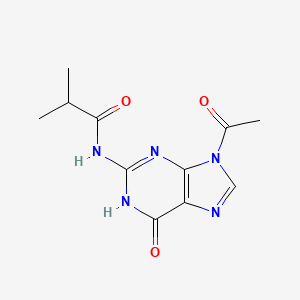
![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)

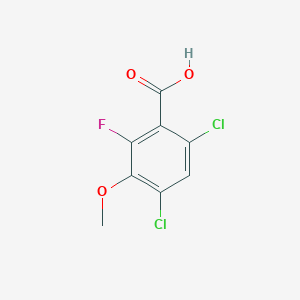
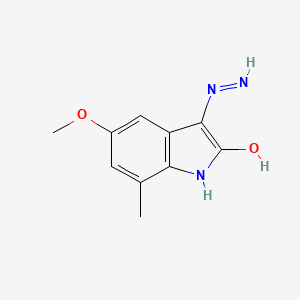
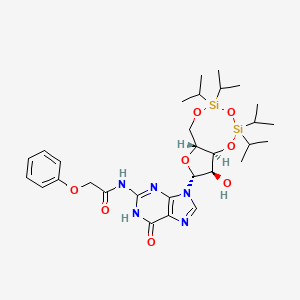
![5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1436839.png)
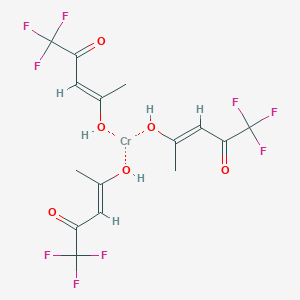

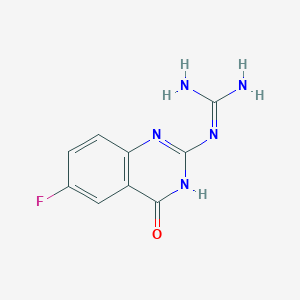


![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+](/img/structure/B1436850.png)
